Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is an organic compound with the chemical formula C11H12F2O3 . It is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for synthesizing pharmaceuticals and agrochemicals, contributing to advancements in various fields.
Synthesis Analysis
This compound can be synthesized via various methods, including the reaction between ethyl bromoacetate and o-anisidine, followed by a reaction with difluoromethylphenylboronic acid. Alternatively, it can be obtained through the reaction between ethyl 2-(2,2-difluoro-2-(trifluoromethyl)ethyl)-2-(o-methoxyphenyl)acetate and manganese dioxide.Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is C11H12F2O3 . The InChI is InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3. The SMILES string is CCOC(=O)C(C1=CC=CC=C1OC)(F)F.Scientific Research Applications
Application
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is used in the study of crystal structures. The compound’s crystal structure was determined using X-ray crystallography .
Method
The crystal structure was determined by X-ray crystallography. The compound was synthesized in a Schlenk tube equipped with a Teflon septum under Ar, followed by DMSO with stirring. Ethyl bromodifluoroacetate was added subsequently .
Results
The crystal structure of the title compound was determined. In the crystal structure of the title compound, the six-membered ring containing oxygen atom is nearly planar .
2. Oncology
Application
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, also known as C2F, has been studied for its potential to inhibit the malignant biological behaviors of NSCLC .
Method
NSCLC cell lines and xenograft nude mice model were conducted to explore the anti-NSCLC effects of C2F in vitro and in vivo. Network pharmacology analysis and molecular docking were applied to estimate the possible targets of C2F in NSCLC .
Results
C2F was found to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo. The EGFR/PI3K/AKT/mTOR signaling pathway was found to be critical for the anti-NSCLC activity of C2F .
3. Organic Synthesis
Application
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate could potentially serve as a building block for the synthesis of more complex molecules.
Method
The difluoroacetate group can be a reactive site for further chemical transformations, while the methoxyphenyl group can provide a site for introducing additional functionalities.
Results
This compound can be used to synthesize more complex molecules, expanding the possibilities for creating new compounds with potential applications in various fields.
4. Biological Activity of Indole Derivatives
Application
Indole derivatives, which can be synthesized using Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, have shown diverse biological activities .
Method
Various natural compounds contain indole as a parent nucleus. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Results
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
5. Crystal Structure of Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate
Application
This compound is used in the study of crystal structures. The crystal structure of the title compound was determined using X-ray crystallography .
Method
The compound was synthesized in a Schlenk tube equipped with a Teflon septum under Ar, followed by DMSO with stirring. Ethyl bromodifluoroacetate was added subsequently .
Results
The crystal structure of the title compound was determined. In the crystal structure of the title compound, the six-membered ring containing oxygen atom is nearly planar .
6. Trifluoromethylation of Aryls and Difluorocyclopropanation of Alkenes
Application
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a useful reagent for the trifluoromethylation of alkyl halides. It is also broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .
Method
The compound is used as a reagent in the trifluoromethylation of alkyl halides and perfluoroalkylations for aryl iodides and bromides .
Results
The compound has been found to be an efficient reagent for these chemical transformations .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZZXOHDXPMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674963 | |
Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |
CAS RN |
1150164-80-9 | |
Record name | Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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